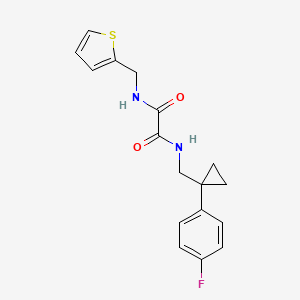

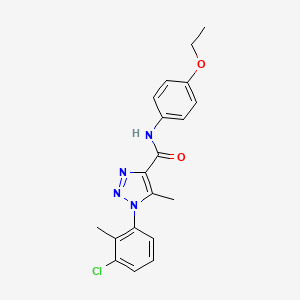

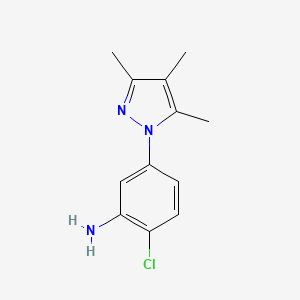

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as CPT or CPT-11, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. CPT-11 has been extensively studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Pharmacological Potential

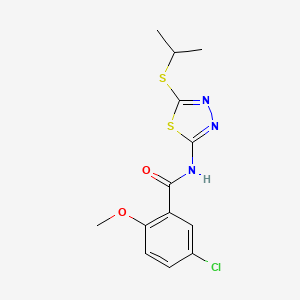

Research into the pharmacological potential of chemical compounds similar to 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has identified various applications. For instance, compounds with a similar structural makeup have been explored for their anticonvulsant and sedative-hypnotic activities, leveraging their interaction with benzodiazepine receptors. Such studies have found that specific derivatives can induce significant sedative-hypnotic activity without impairing learning and memory, suggesting a targeted approach for developing new pharmacological agents (Faizi et al., 2017).

Antitumor and Cytotoxic Activities

Further research has focused on the synthesis of 1,3,4-thiadiazole derivatives to evaluate their antitumor activities. This includes the development of compounds demonstrating significant inhibitory effects against specific human tumor cell lines, highlighting the potential of such derivatives in cancer treatment. For example, certain compounds have shown the best inhibitory effect against SKOV-3 cells, indicating their promise as cytotoxic agents with the mechanism of action being apoptosis induction (Almasirad et al., 2016).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial screening of derivatives incorporating a thiazole ring has revealed the potential of these compounds in treating microbial diseases. Studies have shown that thiazole derivatives possess valuable therapeutic intervention capabilities, particularly against bacterial and fungal infections. This suggests that chemical compounds with similar structures to 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide could be used to develop new antimicrobial agents (Desai et al., 2013).

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBXLOWTVOIFCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)

![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)

![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)